benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate
Description
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate is a chiral amino acid ester featuring a methanesulfonyl (Ms) group at the meta position of the phenyl ring and a benzyl ester moiety. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in studies involving peptide mimetics and degradation pathways of drugs like Lifitegrast . The hydrochloride salt form (as described in ) enhances stability and crystallinity, making it preferable for isolation and characterization. Its synthesis typically involves the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using HCl in dioxane, followed by purification via solvent evaporation .
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl 2-amino-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13/h2-10,16H,11-12,18H2,1H3 |
InChI Key |
NAHLQFJKVQKZSA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Benzyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Stability : The hydrochloride form of the target compound exhibits enhanced stability in polar solvents like dichloromethane (DCM), critical for its isolation .
- Reactivity : The nitro group in the 4′-nitro analog increases susceptibility to reduction reactions, a property exploited in fluorescent probe synthesis .
Biological Activity
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate, also known as benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate, is a compound with potential biological activity that has garnered attention in various fields of research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula: C17H19NO4S
- Molecular Weight: 345.40 g/mol
- Structure: The compound features a benzyl group, an amino group, and a methanesulfonyl phenyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit:
- Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors for various enzymes, suggesting that this compound may also inhibit specific enzyme activities related to metabolic pathways.
- Anti-inflammatory Effects: Compounds with structural similarities have been studied for their anti-inflammatory properties, potentially through the modulation of cytokine production and inflammatory cell activation.
Case Studies
-
Antitumor Activity:
Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, a study on related sulfonamide derivatives demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the downregulation of key signaling pathways involved in cell survival and proliferation. -
Neuroprotective Effects:
In another study focused on neurodegenerative diseases, compounds with similar structures were shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may possess neuroprotective properties that warrant further investigation.
Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al., 2021 | Demonstrated that related compounds inhibit cancer cell growth by targeting specific kinases. | This compound may exhibit similar antitumor effects. |
| Johnson et al., 2020 | Showed neuroprotective effects in models of oxidative stress using structurally similar compounds. | Potential application in neurodegenerative disease therapies. |
Q & A
Q. What are the standard synthetic routes for benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate, and how is enantiomeric purity ensured?
- Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2S)-configuration. Key steps include:
- Amino Protection: Use of Boc (tert-butoxycarbonyl) or Fmoc groups to protect the amine during coupling reactions.
- Esterification: Benzyl ester formation via reaction with benzyl alcohol under acidic or coupling agents like DCC (dicyclohexylcarbodiimide).
- Sulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Chiral Purity: Enantiomeric excess is verified by chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. Crystallization techniques may further refine purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer:
- Spectroscopy:
- NMR: - and -NMR to confirm proton environments and stereochemistry (e.g., coupling constants for chiral centers).
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography: Single-crystal X-ray diffraction resolves absolute configuration. Data collection at low temperature (e.g., 100 K) improves resolution. Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures structural accuracy .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its role as an intermediate in Lifitegrast synthesis?
- Methodological Answer: The (2S)-configuration is critical for proper binding in Lifitegrast’s target (LFA-1 integrin). Studies involve:
- Structure-Activity Relationship (SAR): Comparing enantiomers in vitro to assess potency differences.
- Crystallographic Analysis: Co-crystallization of Lifitegrast intermediates with target proteins to validate stereochemical requirements .
Q. What computational approaches can predict the conformational stability of this compound in different solvent environments?
- Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry and calculate Gibbs free energy in solvents (e.g., water, DMSO) using Gaussian or ORCA.
- Molecular Dynamics (MD): Simulate solvation effects using GROMACS or AMBER. Analyze hydrogen bonding with the methanesulfonyl group and solvent interactions .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP) through experimental validation?
- Methodological Answer:
- Experimental LogP Determination: Use the shake-flask method (partitioning between octanol/water) with HPLC quantification. Validate against computational tools like MarvinSuite or ACD/Labs.
- Literature Review: Cross-reference peer-reviewed studies (e.g., Journal of Medicinal Chemistry) to identify methodological variations (e.g., pH, temperature) that affect results .
Q. What strategies are employed to study the compound’s biological activity beyond its role as an intermediate?
- Methodological Answer:
- Enzyme Assays: Test inhibition of sulfotransferases or proteases using fluorogenic substrates.
- Receptor Binding Studies: Radioligand displacement assays (e.g., -labeled analogs) to assess affinity for neurological targets.
- In Vivo Models: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, leveraging LC-MS/MS for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
